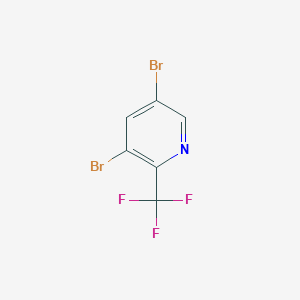

3,5-Dibromo-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3,5-Dibromo-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dibromo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMQHPKSSJHNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453183 | |

| Record name | 3,5-dibromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436799-35-8 | |

| Record name | 3,5-Dibromo-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436799-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Navigating the Unknown: A Technical Safety Guide to 3,5-Dibromo-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Extrapolation

Section 1: Predicted Hazard Profile

Based on a thorough analysis of related chemical structures, 3,5-Dibromo-2-(trifluoromethyl)pyridine is anticipated to be a hazardous substance. The primary concerns are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classification is predicted to be as follows:

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2][1][3] |

| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation.[2][1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[2][1] |

The presence of two bromine atoms and a trifluoromethyl group on the pyridine ring are the key drivers of this predicted toxicity profile. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can, in turn, influence their toxicological properties.

Section 2: Physical and Chemical Properties - A Comparative Analysis

Precise, experimentally determined physical and chemical properties for 3,5-Dibromo-2-(trifluoromethyl)pyridine are not available. However, by examining its structural analogs, we can estimate its likely characteristics.

| Property | 3,5-Dibromo-2-(trifluoromethyl)pyridine (Predicted) | 3,5-Dibromopyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

| Physical State | Solid | White to light beige solid[2] | Liquid[4] |

| Molecular Formula | C6H2Br2F3N | C5H3Br2N | C6H2Cl2F3N |

| Molecular Weight | 304.89 g/mol | 236.88 g/mol | 216.00 g/mol [4] |

| Melting Point | Data not available | 110-114 °C | 8.00 - 9.00 °C[4] |

| Boiling Point | Data not available | 222 °C | 176 °C[4] |

| Solubility in water | Likely insoluble | Insoluble | 380 mg/L @ 24 °C[5] |

The increased molecular weight due to the two bromine atoms and the trifluoromethyl group suggests that 3,5-Dibromo-2-(trifluoromethyl)pyridine is likely a solid at room temperature with a relatively high melting point.

Section 3: Safe Handling and Storage Protocols

Given the predicted hazards, a stringent set of handling and storage protocols is mandatory to ensure personnel safety.

Engineering Controls

All work with 3,5-Dibromo-2-(trifluoromethyl)pyridine should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is essential to prevent exposure. The following should be considered the minimum requirement:

-

Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and airborne particles.[2]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. It is crucial to inspect gloves for any signs of degradation before use and to dispose of them properly after handling the substance.[2]

-

Skin and Body Protection: A flame-retardant lab coat and appropriate footwear are required. For tasks with a higher risk of exposure, a chemical-resistant apron or suit should be worn.[7]

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Hygiene Practices

Strict personal hygiene practices are a cornerstone of laboratory safety. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2] Wash hands and face thoroughly after handling the substance and before breaks or leaving the laboratory.[5]

Storage

Store 3,5-Dibromo-2-(trifluoromethyl)pyridine in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

Section 4: Emergency Procedures

A clear and well-rehearsed emergency plan is vital when working with hazardous chemicals.

First-Aid Measures

The following first-aid procedures are based on the predicted hazards and should be administered by trained personnel while seeking immediate medical attention.

-

In case of Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][8]

-

In case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][6]

-

In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][8]

-

In case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2][8]

Fire-Fighting Measures

In the event of a fire involving 3,5-Dibromo-2-(trifluoromethyl)pyridine, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2] Thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides, hydrogen bromide, and carbon monoxide.[2]

Accidental Release Measures

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][9] For a large spill, evacuate the area and ensure adequate ventilation. Prevent the material from entering drains or waterways.[5]

Section 5: Disposal Considerations

Disposal of 3,5-Dibromo-2-(trifluoromethyl)pyridine and its contaminated packaging must be handled as hazardous waste. All disposal activities must comply with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[9]

Visualizations

Caption: A logical workflow for conducting a risk assessment when a specific Safety Data Sheet is unavailable.

Caption: A generalized workflow for first-aid response to exposure to halogenated pyridine compounds.

References

- Capot Chemical Co., Ltd. (2009, March 22). MSDS of 3-Bromo-2-(trifluoromethyl)pyridine.

- Jubilant Ingrevia Limited. (n.d.).

- Fisher Scientific. (2015, September 30). SAFETY DATA SHEET: 2,3-Dichloro-5-(trifluoromethyl)pyridine.

- Fisher Scientific. (2013, October 17). SAFETY DATA SHEET: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.

- Sigma-Aldrich. (2025, June 24).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.

- TCI Chemicals. (2025, March 13). SAFETY DATA SHEET: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine.

- CymitQuimica. (2025, December 30). SAFETY DATA SHEET: 2-chloro-3,5-bis(trifluoromethyl)pyridine.

- Fisher Scientific. (2009, January 21). SAFETY DATA SHEET: 2-Bromo-5-(trifluoromethyl)pyridine.

- BenchChem. (2025, December). Technical Guide: Physical Properties of 2,5-Dibromo-3-(trifluoromethyl)pyridine.

- MilliporeSigma. (2025, November 6).

- Fisher Scientific. (2010, March 8).

- Fluorochem. (2024, December 19).

- (n.d.).

- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)

- Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.

-

PubChem. (n.d.). 5-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

- Chemos GmbH & Co. KG. (2024, March 26).

- CITGO. (2017, October 26).

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.cn [capotchem.cn]

Structural analysis of halogenated trifluoromethyl pyridines

An In-depth Technical Guide to the Structural Analysis of Halogenated Trifluoromethyl Pyridines

Introduction: The Privileged Scaffold in Modern Chemistry

Halogenated trifluoromethyl pyridines represent a class of "privileged scaffolds" in the realms of pharmaceutical and agrochemical development.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group and one or more halogen atoms onto the pyridine ring profoundly modulates the molecule's physicochemical properties.[3] The CF₃ group, with its high electronegativity and lipophilicity, can enhance metabolic stability, binding affinity, and cell membrane permeability.[1][4] Halogens, in turn, influence electronic distribution and provide vectors for further synthetic modification or for engaging in specific intermolecular interactions like halogen bonding.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential techniques for the robust structural analysis of these complex molecules. We move beyond simple procedural descriptions to explain the causality behind methodological choices, ensuring a deeper understanding of how to generate, interpret, and validate structural data. The narrative is grounded in the principle that a well-characterized structure is the bedrock of understanding function, from molecular interactions to biological activity.[7][8]

The Analytical Workflow: A Multi-Technique Approach

The unambiguous determination of the structure of a halogenated trifluoromethyl pyridine is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective interpretation forms a self-validating system.

A typical workflow begins with spectroscopic methods to confirm the molecular formula and connectivity, followed by high-resolution techniques like X-ray crystallography for definitive three-dimensional information. Computational methods are increasingly integrated at all stages to predict properties and rationalize experimental findings.[4]

Caption: A typical workflow for the structural elucidation of novel halogenated trifluoromethyl pyridines.

Spectroscopic Techniques: Probing the Molecular Framework

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the connectivity of atoms in solution. For this class of compounds, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.

-

¹H NMR: Provides information on the number and environment of protons on the pyridine ring. The strong electron-withdrawing effects of the CF₃ group and halogens typically shift the signals of remaining ring protons to a higher frequency (downfield).

-

¹³C NMR: Reveals the carbon skeleton. The carbon attached to the CF₃ group appears as a characteristic quartet due to C-F coupling. Carbons bonded to halogens also show distinct chemical shifts.

-

¹⁹F NMR: This is a crucial and highly sensitive technique for these molecules.[9] Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, spectra can be acquired quickly. The chemical shift of the CF₃ group is highly sensitive to its electronic environment and substitution pattern on the ring, making it an excellent probe for confirming isomer identity.[10] Furthermore, through-space and through-bond coupling to nearby protons or carbons can provide valuable distance and connectivity information.

Causality in NMR: The choice to run ¹⁹F NMR is driven by its diagnostic power. A single peak in the ¹⁹F spectrum (for a single CF₃ group) immediately confirms the presence of this moiety. Its chemical shift can often distinguish between, for example, a 2-(trifluoromethyl)pyridine and a 4-(trifluoromethyl)pyridine isomer without needing to fully assign the proton spectrum.[11][12]

| Nucleus | Typical Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 7.0 - 9.0 | Position and number of aromatic protons. |

| ¹³C | 110 - 160 | Carbon skeleton, C-F and C-X environments. |

| ¹⁹F | -60 to -70 (relative to CFCl₃) | Presence and electronic environment of the CF₃ group.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering direct confirmation of the molecular formula. For halogenated compounds, MS offers a unique self-validating feature through isotopic patterns.[13]

-

Chlorine: Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[14] Therefore, a molecule containing one chlorine atom will show a molecular ion peak (M) and an M+2 peak with a relative intensity of 3:1.[13]

-

Bromine: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14] A molecule with one bromine atom will exhibit M and M+2 peaks of nearly equal intensity.[13]

The presence of these characteristic patterns is definitive proof of the number and type of halogen atoms in the molecule, adding a high degree of confidence to the structural assignment.[15]

| Halogen(s) Present | Observed Isotope Pattern | Approximate Intensity Ratio |

| One Chlorine | M, M+2 | 3:1 |

| Two Chlorines | M, M+2, M+4 | 9:6:1 |

| One Bromine | M, M+2 | 1:1 |

| Two Bromines | M, M+2, M+4 | 1:2:1 |

| One Chlorine, One Bromine | M, M+2, M+4 | 3:4:1 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16] For halogenated trifluoromethyl pyridines, it is primarily used to confirm the presence of the pyridine ring and the C-F bonds of the trifluoromethyl group.[17]

-

Pyridine Ring Vibrations: Characteristic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region.[18]

-

C-H Vibrations: Aromatic C-H stretching is observed above 3000 cm⁻¹. The pattern of C-H out-of-plane bending bands between 650-900 cm⁻¹ can sometimes be indicative of the substitution pattern on the ring.[16]

-

C-F Vibrations: The CF₃ group gives rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region, due to C-F stretching modes.[17]

While IR provides excellent confirmation of synthesis, it is generally insufficient for distinguishing between isomers on its own.[19]

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[20] It reveals precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry. For drug development professionals, it also provides critical insights into the intermolecular interactions that govern crystal packing, such as hydrogen bonds, π-π stacking, and halogen bonds.[5][21] These same interactions can be crucial for ligand-receptor binding.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth (The Causality Step): The choice of crystallization method is critical. Halogenated pyridines are often amenable to slow evaporation from common organic solvents (e.g., hexane, ethyl acetate, dichloromethane). The rationale is to allow molecules sufficient time to arrange into a well-ordered lattice. If this fails, vapor diffusion (e.g., hexane into a dichloromethane solution) is a powerful alternative as it provides a slower, more controlled change in solvent polarity.

-

Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. A suitable size is typically 0.1-0.3 mm in all dimensions.

-

Mounting: Affix the selected crystal to a glass fiber or loop using a minimal amount of inert oil (e.g., Paratone-N).

-

Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. The instrument software is then used to perform an automated data collection routine, irradiating the crystal with X-rays and recording the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. Specialized software (e.g., SHELXT, OLEX2) is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.[22] This model is then refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, accurate molecular structure.

Computational Chemistry: An Indispensable Partner

Computational methods, particularly Density Functional Theory (DFT), are powerful for complementing experimental data.[4][17] They can be used to:

-

Calculate NMR chemical shifts, which can aid in the assignment of complex spectra.[23]

-

Predict IR and Raman vibrational frequencies to support experimental assignments.[17]

-

Optimize molecular geometries, providing an accurate theoretical structure that can be compared with X-ray data.[24]

-

Calculate molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-deficient regions of the molecule. This is invaluable for understanding and predicting intermolecular interactions, such as the positive σ-hole on a halogen atom that directs halogen bonding.[5]

Conclusion

The structural analysis of halogenated trifluoromethyl pyridines is a critical activity in modern drug discovery and materials science.[1][8] A successful characterization relies not on a single "magic bullet" technique but on the thoughtful integration of NMR, MS, IR, and X-ray crystallography, often supported by computational modeling. By understanding the causal principles behind each method—why a specific isotopic pattern appears in MS, or why ¹⁹F NMR is so diagnostic—researchers can approach their analytical challenges with greater confidence and efficiency. This robust, multi-faceted approach ensures the scientific integrity of the data and provides the solid structural foundation necessary to understand and optimize the function of these vital chemical entities.

References

- Benchchem.

- Chemistry LibreTexts.

- NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Ningbo Inno Pharmchem Co.,Ltd.

- Tsukamoto, M., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Green, D. B., et al. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.

- Boopathi, M., et al. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research.

- Evans, R. F. and Kynaston, W. Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed).

- Raatikainen, J., et al. Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Advances.

- University of the Free State.

- Barlin, G. B., et al. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1.

- Uno, T., et al. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin.

- ResearchGate. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation.

- ResearchGate. Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies | Request PDF.

- Google Patents. EP0110690A1 - Preparation of (trifluoromethyl)pyridines.

- ResearchGate. Mass spectrometry of halogen-containing organic compounds.

- University of Calgary. Ch13 - Mass Spectroscopy. University of Calgary.

- Google Patents. EP3292103B1 - Process for the preparation of halosubstituted trifluoromethylpyridines.

- Chambers, R. D., et al. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.

- Scribd.

- ChemicalBook. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum. ChemicalBook.

- ChemicalBook. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR. ChemicalBook.

- Li, Q., et al. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem.

- ResearchGate. A summary of types of X‐ray crystal structures of halogen‐ and hydrogen‐bonded complexes presented using the saccharin donor.

- Organic Chemistry I Lab. Mass Spectrometry. Organic Chemistry I Lab.

- Wang, Z., et al.

- Research Outreach.

- ACS Publications.

- NIH.

- Jones, P. G. and Döring, C. Crystal structures of seven gold(III) complexes of the form LAuX3 (L = substituted pyridine, X = Cl or Br).

- J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

- MDPI. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules.

- ResearchGate. Microwave spectrum and structure of 2-(trifluoromethyl)pyridine | Request PDF.

- ResearchGate. (PDF) Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent.

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules.

- Semantic Scholar. Halogen-bonded charge-transfer co-crystal scintillators for high-resolution X-ray imaging. Semantic Scholar.

- Montclair State University Digital Commons. A Computational Study of the Copper-Catalyzed Trifluoromethylation of Boronic Acids.

- MDPI.

- ResearchGate. The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2.

- PubMed.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. nbinno.com [nbinno.com]

- 4. digitalcommons.montclair.edu [digitalcommons.montclair.edu]

- 5. Dichlorine–pyridine N-oxide halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 12. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. blog.richmond.edu [blog.richmond.edu]

- 15. scribd.com [scribd.com]

- 16. benchchem.com [benchchem.com]

- 17. jocpr.com [jocpr.com]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 20. journals.iucr.org [journals.iucr.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A theoretical study on protonation of some halogen substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Strategic Utilization of 3,5-Dibromo-2-(trifluoromethyl)pyridine in Medicinal Chemistry

This guide details the strategic application of 3,5-Dibromo-2-(trifluoromethyl)pyridine (CAS 134920-57-9), a high-value scaffold for generating non-symmetric, trifluoromethylated heteroaryl libraries.

Executive Summary: The Fluorinated Pyridine Advantage

In modern drug discovery, the 3,5-Dibromo-2-(trifluoromethyl)pyridine core represents a "privileged scaffold" for two reasons:

-

Metabolic Shielding: The 2-trifluoromethyl (

) group blocks metabolic oxidation at the -

Orthogonal Reactivity: The two bromine atoms at positions C3 and C5 exist in distinct steric and electronic environments, enabling regioselective sequential functionalization .

This guide provides the decision frameworks and protocols necessary to exploit this molecule for the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.

Chemical Logic & Reactivity Profile

To utilize this building block effectively, one must understand the competition between electronic activation and steric hindrance .

Electronic vs. Steric Landscape

-

Position C3 (The "Blocked" Site):

-

Electronic: Highly electron-deficient due to the inductive effect of the adjacent

group and the ring nitrogen. Theoretically, this bond is weaker and more prone to oxidative addition. -

Steric: Severely hindered. The bulk of the

group (approximate van der Waals volume

-

-

Position C5 (The "Accessible" Site):

-

Electronic: Less electron-deficient than C3 but still activated as a

-pyridine position. -

Steric: Relatively unhindered, flanked only by a proton and the ring nitrogen.

-

The Regioselectivity Rule

Under palladium-catalyzed cross-coupling conditions (Suzuki-Miyaura, Buchwald-Hartwig), sterics dominate .

Rule of Thumb: The first cross-coupling occurs at C5 with >95% regioselectivity. The C3-bromide is typically engaged only after the C5 position has been functionalized or by using specialized small-ligand systems.

Decision Framework: Synthetic Pathways

The following diagram illustrates the primary workflows for differentiating the C3 and C5 positions.

Figure 1: Regioselective divergence. Pd-catalysis favors the sterically accessible C5, while Li-Hal exchange can target the electronically activated C3 (with careful temperature control).

Experimental Methodologies

Protocol A: Regioselective C5-Suzuki Coupling

This protocol selectively installs an aryl group at C5, leaving the C3-bromide intact for subsequent elaboration.

Reagents:

-

Substrate: 3,5-Dibromo-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Boronic Acid:

(1.1 equiv) -

Catalyst:

(5 mol%) or -

Base:

(2.0 M aq, 2.5 equiv) -

Solvent: DME/Water or Dioxane/Water (3:1)

Step-by-Step:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling.

-

Solvation: Add degassed solvent and aqueous base via syringe.

-

Heating: Heat to 80–90°C for 4–12 hours. Monitor by LCMS.

-

Checkpoint: You should see the mono-coupled product (M+Ar-Br) and minimal bis-coupled product.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc). The C5-product is typically less polar than the starting material.

Protocol B: Handling the C3-Bromide (The "Hard" Step)

Once C5 is substituted, the C3-bromide is sterically crowded. To functionalize C3:

-

Method: Use highly active catalyst systems such as Pd-PEPPSI-IPr or XPhos Pd G3 .

-

Temperature: Elevated temperatures (100–120°C) or microwave irradiation are often required.

-

Alternative: Lithium-halogen exchange at C3 (if the C5 substituent tolerates n-BuLi) followed by quenching with an electrophile (e.g., DMF for formylation,

for carboxylation).

Applications in Drug Discovery[1][2][3]

Case Study: Kinase Inhibitor Design

The 3,5-disubstituted-2-(trifluoromethyl)pyridine motif is analogous to the "privileged" 3,5-disubstituted pyridine scaffold found in drugs like Vemurafenib (though Vemurafenib uses a 7-azaindole core, the geometry is similar).

Structural Activity Relationship (SAR) Implications:

-

C5-Aryl: Projects into the solvent-exposed region or the ATP-binding pocket's hinge region.

-

C3-Aryl/Amine: Projects into the hydrophobic back-pocket (Gatekeeper region).

-

2-CF3: Occupies a hydrophobic pocket and prevents metabolic deactivation of the pyridine ring.

Data Summary: Physical Properties

| Property | Effect of 2-CF3 Group | Impact on MedChem |

|---|

| Lipophilicity | Increases

References & Validated Sources

-

Synthesis & Reactivity of Halogenated Pyridines

-

Source: BenchChem Technical Overview.

-

Context: General reactivity profiles of 3,5-dibromo-pyridines and the impact of electron-withdrawing groups on regioselectivity.

-

(Representative link for 3,5-dibromopyridine chemistry)

-

-

Suzuki-Miyaura Coupling Regioselectivity

-

Source:Beilstein Journal of Organic Chemistry, 2018.

-

Context: Discusses ligand-dependent site-selectivity in polyhalogenated heterocycles, confirming steric dominance in 2-substituted-3,5-dihalopyridines.

-

-

Trifluoromethylpyridine in Agrochemicals & Pharma

-

Source:Journal of Pesticide Science / PMC (NIH).

-

Context: Detailed review of the synthesis and application of trifluoromethylpyridines (TFMP) as key structural motifs.

-

-

Lithiation Strategies

-

Source:Chemical Communications, RSC.

-

Context: Methodologies for regioselective lithiation of substituted pyridines.[1]

-

Disclaimer: The protocols described above involve hazardous chemicals (organolithiums, transition metal catalysts). All experiments should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Application Note: Selective Functionalization of C3 vs C5 in 3,5-Dibromo-2-(trifluoromethyl)pyridine

This guide outlines the protocols for the site-selective functionalization of 3,5-Dibromo-2-(trifluoromethyl)pyridine . This scaffold presents a classic case of "Steric vs. Electronic" divergence , where the choice of reaction mechanism (cross-coupling vs. metal-halogen exchange) dictates the site of functionalization.

Executive Summary

The 3,5-dibromo-2-(trifluoromethyl)pyridine scaffold is a high-value intermediate in drug discovery due to the metabolic stability and lipophilicity imparted by the trifluoromethyl (

-

The C5 Position: Is sterically accessible but electronically less activated. It is the preferred site for Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura) where steric approach of the catalyst is the rate-determining factor.

-

The C3 Position: Is sterically hindered by the bulky

group but electronically activated due to the inductive electron-withdrawing effect of the

Mechanistic Analysis & Regioselectivity Rules

The Steric-Electronic Divergence

The regioselectivity is governed by the competition between the steric bulk of the 2-

| Feature | C3-Position (Ortho to | C5-Position (Meta to |

| Steric Environment | High Hindrance: The van der Waals radius of the | Low Hindrance: Accessible to large Pd-ligand complexes. |

| Electronic Environment | Electron Deficient: Strong inductive effect (-I) from | Less Deficient: Further from the EWG; less inductive stabilization. |

| Preferred Reaction | Lithium-Halogen Exchange: The resulting C3-lithio species is thermodynamically stabilized by the adjacent | Pd-Catalyzed Coupling: The catalyst preferentially undergoes oxidative addition at the less hindered C5-Br bond. |

Decision Flowchart (DOT Visualization)

Figure 1: Decision tree for selective functionalization based on reaction mechanism.

Experimental Protocols

Protocol A: C5-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C5 while leaving the C3-Br intact for subsequent functionalization.

Rationale: The bulky

Materials:

-

Substrate: 3,5-Dibromo-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (

) (1.1 equiv) -

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous, 3.0 equiv) -

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: In a glovebox or under Argon flow, charge a reaction vial with the dibromo-pyridine (1.0 equiv), boronic acid (1.1 equiv), and

(0.05 equiv). -

Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M aqueous

. -

Reaction: Seal the vial and heat to 80–90 °C for 4–16 hours.

-

Critical Checkpoint: Monitor by HPLC/UPLC. The reaction should stop at the mono-coupled product. If bis-coupling (C3 and C5) is observed, lower the temperature to 60 °C and reduce catalyst loading.

-

-

Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc). The C5-substituted product usually elutes after the starting material but before any bis-coupled byproduct.

Expected Outcome: >80% Yield of 5-aryl-3-bromo-2-(trifluoromethyl)pyridine.

Protocol B: C3-Selective Functionalization via Lithium-Halogen Exchange

Objective: Selectively functionalize the C3 position. This is often performed after C5 functionalization (to make 3,5-disubstituted products) or can be done on the dibromo-scaffold if the electrophile is distinct.

Rationale: Lithium-halogen exchange is extremely fast and kinetically controlled. While sterics suggest C5, the thermodynamic stability of the C3-lithio species (stabilized by the adjacent electron-withdrawing

Materials:

-

Substrate: 3,5-Dibromo-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Reagent: n-Butyllithium (1.6 M in hexanes, 1.05 equiv)

-

Electrophile: DMF,

, Aldehydes, etc. (1.2 equiv) -

Solvent: Anhydrous Toluene or

(Preferred over THF to minimize isomerization/bis-lithiation) -

Temperature: -78 °C (Strict control required)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under

. Add the substrate and anhydrous Toluene (0.1 M). -

Exchange: Cool the solution to -78 °C . Add n-BuLi dropwise over 10 minutes.

-

Mechanistic Note: The exchange is essentially instantaneous. A color change (often yellow/orange) indicates formation of the pyridyl-lithium species.

-

Timing: Stir for only 15–30 minutes at -78 °C. Prolonged stirring may lead to "halogen dance" (isomerization) or decomposition.

-

-

Quench: Add the electrophile (dissolved in minimal solvent if solid) dropwise at -78 °C.

-

Warming: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C (or RT depending on the electrophile).

-

Workup: Quench with saturated

. Extract with EtOAc.

Expected Outcome: >70% Yield of 3-functionalized-5-bromo-2-(trifluoromethyl)pyridine.

Data Summary & Troubleshooting

Comparative Reactivity Table

| Reaction Type | Reagent System | Major Site | Selectivity Ratio (Approx) | Key Driver |

| Suzuki Coupling | C5 | > 20 : 1 | Steric hindrance at C3 blocks Pd oxidative addition. | |

| Li-Halogen Exch. | n-BuLi / Toluene (-78°C) | C3 | > 10 : 1 | Inductive stabilization of C3-anion by |

| Turbo-Grignard | C3 | > 15 : 1 | Thermodynamic control; C3-Mg species is more stable. | |

| Nucleophilic Subst. | C6/C4 | N/A |

Troubleshooting Guide

-

Problem: Bis-coupling during Suzuki reaction.

-

Cause: Temperature too high or excess boronic acid.

-

Solution: Reduce equivalents of boronic acid to 0.95. Lower temp to 60 °C. Use a bulkier ligand (e.g.,

) to further suppress C3 reactivity.

-

-

Problem: Mixture of regioisomers during Li-Exchange.

-

Cause: Temperature fluctuation or "Halogen Dance".

-

Solution: Ensure temperature stays below -75 °C. Switch solvent from THF to Toluene (non-polar solvents suppress equilibration). Use "Turbo-Grignard" (

) at -15 °C for better thermodynamic control if n-BuLi is too aggressive.

-

-

Problem: De-bromination (Hydrodebromination) observed.

-

Cause: Moisture in the Li-exchange reaction acting as a proton source.

-

Solution: Re-dry solvents and ensure inert atmosphere.

-

References

-

Schlosser, M., et al. "Regioselective synthesis of 3,5-disubstituted pyridines." Tetrahedron Letters, 2000, 41(22), 4335-4338. Link

-

Knochel, P., et al. "Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange."[1] Chemical Communications, 2006, (7), 726-728. Link

-

Lérida, L., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 3,5-Dibromo-2-substituted Pyridines." Journal of Organic Chemistry, 2009, 74(11), 4242–4248. Link

-

Balkenhohl, M., Knochel, P. "Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases."[2] SynOpen, 2018, 2, 78–95.[2] Link

Sources

Application Notes & Protocols: The 3,5-Dibromo-2-(trifluoromethyl)pyridine Scaffold in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and pharmacological profile.[1][2][3] The trifluoromethylpyridine (TFMP) moiety, in particular, has become an indispensable building block in the development of novel therapeutics and agrochemicals.[1][4][5][6] This guide focuses on a highly versatile, yet specific, TFMP derivative: 3,5-Dibromo-2-(trifluoromethyl)pyridine . The presence of two differentially reactive bromine atoms, ortho and para to the ring nitrogen, alongside the potent electron-withdrawing trifluoromethyl group, provides a unique platform for controlled, regioselective functionalization. This document provides a Senior Application Scientist's perspective on leveraging this scaffold, detailing not just the 'how' but the critical 'why' behind key synthetic transformations and offering robust protocols for its application in drug discovery programs.

The Scientific Rationale: Why Choose This Scaffold?

The utility of the 3,5-Dibromo-2-(trifluoromethyl)pyridine scaffold is rooted in the synergistic interplay of its three key components: the pyridine ring, the trifluoromethyl group, and the two bromine atoms.

-

The Trifluoromethyl (-CF₃) Group: This group is a powerful modulator of molecular properties.[3][4] Its high electronegativity and stability can increase metabolic resistance by blocking potential sites of oxidation.[2][4] Furthermore, it enhances lipophilicity (Hansch π value of +0.88), which can improve membrane permeability and target engagement, and can alter the pKa of the parent pyridine, influencing solubility and receptor binding interactions.[2][4]

-

The Pyridine Core: As a bioisostere for a phenyl ring, the pyridine nitrogen introduces a hydrogen bond acceptor site and can significantly alter a molecule's solubility, ADME (absorption, distribution, metabolism, and excretion) properties, and target interaction profile.

-

The Dibromo Handles: The two bromine atoms are the scaffold's primary asset, serving as versatile synthetic handles for diversification via modern cross-coupling chemistry.[7] Their positions (C3 and C5) are not equivalent. The C5-Br is para to the ring nitrogen, while the C3-Br is meta. This electronic differentiation, coupled with the steric influence of the adjacent -CF₃ group at C2, is the key to achieving regioselective functionalization, allowing for the stepwise and controlled introduction of different moieties.

Physicochemical Properties Profile

A deep understanding of a scaffold's physicochemical properties is critical for guiding drug design.[8][9] While extensive experimental data for this specific compound is not fully available, we can compile known data and make expert-informed comparisons to similar structures.

| Property | Value / Observation | Rationale & Impact on Drug Design |

| Molecular Formula | C₆H₂Br₂F₃N | - |

| Molecular Weight | 304.9 g/mol | Provides a solid starting point below the typical "Rule of 5" limit, allowing for significant additions. |

| Calculated LogP (cLogP) | ~3.5 - 4.0 | The -CF₃ group and two bromines contribute to high lipophilicity. This must be balanced during subsequent modifications to maintain drug-like properties.[2][4] |

| pKa (Pyridine Nitrogen) | ~1.0 - 1.5 (Estimated) | The potent electron-withdrawing effect of the -CF₃ group and bromines significantly reduces the basicity of the pyridine nitrogen compared to pyridine (~5.2). This minimizes off-target interactions at physiological pH. |

| Reactivity Handles | Two C(sp²)-Br bonds | Enables sequential and regioselective functionalization via palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination.[7] |

Strategic Functionalization: A Workflow for Diversity

The primary value of this scaffold lies in its capacity for selective, sequential modification. The C5-Br bond is generally more susceptible to palladium-catalyzed oxidative addition than the C3-Br bond due to electronic effects. This inherent reactivity difference provides the foundation for a controlled synthetic strategy.

Caption: Regioselective functionalization strategy for library synthesis.

Core Experimental Protocols

The following protocols are designed as robust starting points. As a Senior Application Scientist, I stress that optimization for each specific substrate is paramount.

Protocol I: Selective Suzuki-Miyaura Coupling at C5

This reaction is fundamental for creating C-C bonds, enabling the introduction of aryl or heteroaryl moieties.[10][11]

Principle: A palladium(0) catalyst undergoes oxidative addition preferentially into the more electronically activated C5-Br bond. Transmetalation with an organoboron species, followed by reductive elimination, yields the coupled product.[11]

Materials:

-

3,5-Dibromo-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Aryl/Heteroarylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous Solvent: 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (4:1:1)

Caption: Standard workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3,5-Dibromo-2-(trifluoromethyl)pyridine, the boronic acid, the palladium catalyst, and the base.[12]

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Degassing: Further degas the reaction mixture by bubbling with an inert gas for 15 minutes or by performing three freeze-pump-thaw cycles.[12]

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 12-24 hours).[7]

-

Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[7]

Expert Insights (Causality):

-

Why K₂CO₃ or Cs₂CO₃? These bases are crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10] Cesium carbonate is more soluble and basic, often accelerating the reaction for less reactive substrates.

-

Why Pd(dppf)Cl₂? For challenging couplings, ligands like dppf can stabilize the palladium catalyst, prevent the formation of inactive palladium black, and promote the reductive elimination step, often leading to higher yields.

-

Achieving C3 Coupling: To functionalize the remaining C3-Br, more forcing conditions are typically required for a second Suzuki coupling. This may involve higher temperatures, a stronger base (e.g., K₃PO₄), and a more electron-rich, sterically hindered phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition at the more hindered and less reactive site.

Protocol II: Selective Sonogashira Coupling at C5

This reaction introduces a rigid alkynyl linker, a valuable tactic for probing binding pockets and optimizing compound geometry.[13][14]

Principle: A palladium(0) catalyst facilitates the coupling between the aryl halide and a terminal alkyne, which is activated by a copper(I) co-catalyst.[15]

Materials:

-

3,5-Dibromo-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

Copper(I) Iodide (CuI) (1-10 mol%)

-

Base/Solvent: Triethylamine (Et₃N) or a mixture of THF/Et₃N (2:1)

Step-by-Step Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add 3,5-Dibromo-2-(trifluoromethyl)pyridine, PdCl₂(PPh₃)₂, and CuI.[16]

-

Solvent/Base Addition: Add anhydrous, degassed THF and Et₃N. Stir for 10 minutes.

-

Alkyne Addition: Add the terminal alkyne dropwise via syringe.[13]

-

Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) until TLC/LC-MS indicates completion (typically 4-16 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Expert Insights (Causality):

-

The Role of Copper(I): CuI reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is key for the transmetalation step with the palladium complex.[14]

-

Why Et₃N? Triethylamine serves a dual purpose: it acts as the base to neutralize the HBr byproduct and often serves as a solvent. It must be anhydrous and deoxygenated to prevent catalyst deactivation.[13]

-

Copper-Free Conditions: For sensitive substrates where copper may cause issues (e.g., alkyne homocoupling), copper-free Sonogashira protocols using palladium catalysts with specialized ligands (e.g., Buchwald-type ligands) and a different base (e.g., DBU, K₂CO₃) can be employed, though they may require higher temperatures.

Protocol III: Selective Buchwald-Hartwig Amination at C5

The formation of C-N bonds is arguably one of the most critical reactions in medicinal chemistry, enabling the introduction of key pharmacophoric groups.[17]

Principle: A palladium catalyst, supported by a specialized phosphine ligand, couples an amine with the aryl halide. The reaction involves oxidative addition, coordination of the amine, deprotonation by a base to form an amide, and reductive elimination.[17][18]

Materials:

-

3,5-Dibromo-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Primary or Secondary Amine (1.2 equiv)

-

Palladium Pre-catalyst: Pd₂(dba)₃ (2 mol%) or a pre-formed palladacycle (e.g., G3-Xantphos)

-

Ligand: Xantphos, RuPhos, or BrettPhos (4-5 mol%)

-

Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)

-

Anhydrous, Aprotic Solvent: Toluene or 1,4-Dioxane

Step-by-Step Procedure:

-

Setup (in a glovebox): To a dry vial or flask, add the palladium pre-catalyst, ligand, and base.

-

Reagent Addition: Add 3,5-Dibromo-2-(trifluoromethyl)pyridine and the amine, followed by the anhydrous solvent.[7]

-

Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours.

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Expert Insights (Causality):

-

Ligand is Key: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (like RuPhos or BrettPhos) are essential. They promote the rate-limiting reductive elimination step and prevent β-hydride elimination side reactions.[18] Xantphos is a good general ligand for many applications.[19]

-

Base Selection: NaOtBu is a strong, non-nucleophilic base often used for less reactive amines or aryl chlorides. However, it is not tolerant of many functional groups (e.g., esters). Cs₂CO₃ is a milder base suitable for more sensitive substrates.[7][18] LHMDS has also been shown to be effective, potentially acting as an in-situ protecting group for sensitive functionalities.[20]

-

Pre-catalyst vs. In-situ: Using a pre-formed palladacycle (pre-catalyst) can lead to more reproducible results and shorter reaction times as it bypasses the initial, often sluggish, Pd(0) formation step.

Conclusion

The 3,5-Dibromo-2-(trifluoromethyl)pyridine scaffold is a powerful and versatile platform for drug discovery. Its value is derived not just from the beneficial properties imparted by the trifluoromethylpyridine core, but from the strategic potential offered by its two differentially reactive bromine atoms. By leveraging established, robust palladium-catalyzed cross-coupling reactions and understanding the principles of regioselectivity, medicinal chemists can efficiently generate large, diverse, and novel libraries of compounds. The protocols and insights provided herein serve as a foundational guide for unlocking the full potential of this high-value chemical scaffold.

References

- Vertex AI Search Grounding API. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 198–214.

- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.

- PubMed. (2021, May 20). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- BenchChem. (2025, December). Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

- PubChem. (n.d.). 3,5-Dibromopyridine.

- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

- ChemicalBook. (n.d.). 3,5-Dibromopyridine synthesis.

- Arkivoc. (n.d.). Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine.

- National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.

- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- BenchChem. (2025, December). Technical Guide: Physical Properties of 2,5-Dibromo-3-(trifluoromethyl)pyridine.

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine.

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Journal of Medicinal Chemistry, 66(12), 7849–7860.

- Marques, F. B., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 16(11), 1546.

- European Patent Office. (n.d.). Preparation of trifluoromethylpyridines. EP 0110690 A1.

- Kumar, L., & Singh, S. (2015). Importance of Physicochemical Properties In Drug Discovery. International Journal of Research and Development in Pharmacy and Life Sciences, 4(2), 1529-1536.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. nbinno.com [nbinno.com]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Trifluoromethyl Pyridines

Abstract: This technical guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SNAr) reaction on pyridines bearing a 2-trifluoromethyl group. The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization is critical for drug discovery.[1][2] The introduction of a trifluoromethyl (CF₃) group, a potent electron-withdrawing substituent, profoundly activates the pyridine ring towards nucleophilic attack, making the SNAr reaction a powerful and reliable tool for molecular elaboration.[3][4] This document offers a detailed examination of the reaction mechanism, key experimental parameters, step-by-step protocols for various nucleophile classes, and troubleshooting insights tailored for researchers, medicinal chemists, and process development scientists.

Mechanistic Insights: The Role of the Trifluoromethyl Group

The SNAr reaction on an aromatic ring is fundamentally an addition-elimination process.[5][6] Unlike a concerted Sₙ2 reaction, which is sterically hindered on an sp²-hybridized carbon, the SNAr mechanism involves a discrete, two-step pathway.[6][7]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically one bearing a good leaving group (e.g., F, Cl, Br). This step is usually the rate-determining step of the reaction.[8] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][9]

-

Elimination of Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final substituted product.[9]

The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which makes it more susceptible to nucleophilic attack than a benzene ring, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[8][10] The presence of a 2-trifluoromethyl group dramatically enhances this effect. The CF₃ group is one of the most powerful electron-withdrawing groups used in medicinal chemistry, acting through both a strong negative inductive effect (-I) and hyperconjugation.[3][4] This potent electron-withdrawing nature further depletes the electron density of the pyridine ring, significantly stabilizing the negatively charged Meisenheimer complex. This stabilization lowers the activation energy of the initial nucleophilic attack, thereby accelerating the reaction rate.

The resonance stabilization of the Meisenheimer complex for an SNAr reaction at the C4 position of a 2-trifluoromethylpyridine is particularly effective, as the negative charge can be delocalized onto both the ring nitrogen and the electron-withdrawing trifluoromethyl group.

Key Reaction Parameters and Optimization

The success of an SNAr reaction on a 2-trifluoromethylpyridine hinges on the careful selection of several key parameters.

-

Leaving Group: The nature of the leaving group (LG) is critical. While counterintuitive to Sₙ2 chemistry, the reactivity order for SNAr is often F > Cl > Br > I.[11] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic. Thus, substrates like 4-chloro-2-trifluoromethylpyridine or 4-fluoro-2-trifluoromethylpyridine are excellent electrophiles.

-

Nucleophiles: A wide array of nucleophiles can be employed.

-

N-Nucleophiles: Primary and secondary amines, anilines, and N-heterocycles are very common.

-

O-Nucleophiles: Alcohols and phenols react, typically as their corresponding alkoxides or phenoxides, which are generated in situ or pre-formed with a strong base.

-

S-Nucleophiles: Thiols are excellent nucleophiles and often react under milder conditions than their oxygen counterparts.

-

-

Solvents: Polar aprotic solvents are the standard choice as they can solvate the cationic counter-ion of the nucleophile and do not interfere with the nucleophilicity through hydrogen bonding. Common choices include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Acetonitrile (MeCN)

-

-

Base: A base is often required, especially when the nucleophile is protic (e.g., R-OH, R-NH₂, R-SH). The base deprotonates the nucleophile, increasing its reactivity. The choice of base depends on the pKa of the nucleophile.

-

Weak bases (e.g., K₂CO₃, Cs₂CO₃): Suitable for thiols, phenols, and some anilines.

-

Stronger bases (e.g., NaH, KOtBu): Often required for alcohols.

-

Organic bases (e.g., DIPEA, Et₃N): Commonly used with amine nucleophiles to scavenge the HX produced.

-

-

Temperature: Due to the high activation provided by the CF₃ group, many reactions can proceed at moderate temperatures (e.g., 50-120 °C). However, less reactive nucleophiles or leaving groups may require higher temperatures. Microwave irradiation can also be used to accelerate these reactions significantly.[5]

Data Summary: Representative SNAr Conditions

The following table summarizes typical conditions for the reaction of 4-Chloro-2-trifluoromethylpyridine with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) |

| N-Nucleophile | Morpholine | K₂CO₃ | DMSO | 80 - 100 | 4 - 12 |

| Aniline | K₂CO₃ / Cs₂CO₃ | Dioxane / DMF | 100 - 130 | 12 - 24 | |

| Indole | NaH | DMF | 60 - 80 | 2 - 6 | |

| O-Nucleophile | Phenol | K₂CO₃ | DMF | 100 - 120 | 12 - 18 |

| Isopropanol | NaH | THF | 60 (reflux) | 6 - 16 | |

| S-Nucleophile | Thiophenol | K₂CO₃ | MeCN | 50 - 70 | 1 - 4 |

Detailed Experimental Protocols

General Considerations:

-

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon), especially when using anhydrous solvents and strong bases like NaH or KOtBu.[12]

-

Anhydrous solvents should be used to prevent the quenching of strong bases and side reactions.

-

Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

Protocol 1: Synthesis of 4-Morpholino-2-(trifluoromethyl)pyridine (N-Nucleophile)

This protocol details a standard procedure for the reaction of an amine with 4-chloro-2-(trifluoromethyl)pyridine.

Materials:

-

4-Chloro-2-(trifluoromethyl)pyridine (1.0 eq.)

-

Morpholine (1.2 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq.) and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

-

Add morpholine (1.2 eq.) to the stirring suspension at room temperature.

-

Heat the reaction mixture to 90 °C using an oil bath.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and filter.[12]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-morpholino-2-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 4-(Phenoxy)-2-(trifluoromethyl)pyridine (O-Nucleophile)

This protocol describes the synthesis of an aryl ether via SNAr using a phenoxide generated in situ.

Materials:

-

4-Chloro-2-(trifluoromethyl)pyridine (1.0 eq.)

-

Phenol (1.1 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether (Et₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq.), phenol (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M.

-

Heat the reaction mixture to 110 °C and stir vigorously.

-

Monitor the reaction progress by LC-MS (typically 12-18 hours).

-

After cooling to room temperature, dilute the reaction mixture with water and diethyl ether.

-

Transfer to a separatory funnel. Separate the layers.

-

Wash the organic layer sequentially with 1 M NaOH (2x) to remove unreacted phenol, and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired product.

Workflow and Visualization

A successful SNAr experiment follows a logical workflow from setup to final characterization.

References

-

Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

-

(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available from: [Link]

-

Hurtado-Rodríguez, D., Abad-Acosta, F., & Abonia, R. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. Available from: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Organic Chemistry. Available from: [Link]

-

Nucleophilic substitution reactions in pyridine. Quimica Organica. Available from: [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available from: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. Available from: [Link]

-

Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. Available from: [Link]

-

Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Request PDF. Available from: [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ResearchGate. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available from: [Link]

-

Two mechanisms for SNAr reactions. ResearchGate. Available from: [Link]

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing). Available from: [Link]

-

SNAr reaction mechanism. YouTube. Available from: [Link]

-

SNAr reactions of pi-deficient aromatic rings. YouTube. Available from: [Link]

-

Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Publishing. Available from: [Link]

-

How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. Available from: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Solvent Systems for 3,5-Dibromo-2-(trifluoromethyl)pyridine

Executive Summary & Quick Reference

3,5-Dibromo-2-(trifluoromethyl)pyridine is a highly lipophilic, electron-deficient heteroaromatic scaffold. Its solubility behavior is dominated by the trifluoromethyl (

Critical Warning: This compound is susceptible to Nucleophilic Aromatic Substitution (

Tier 1: Solubility Matrix (at 25°C)

| Solvent Class | Representative Solvent | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Standard transfers, silica chromatography, NMR ( |

| Ethereal | THF, 1,4-Dioxane, MTBE | Good (>50 mg/mL) | Organometallic reactions (Suzuki, Buchwald), Lithiation. |

| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Good to Excellent | |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | RISK: Potential for nucleophilic attack ( |

| Hydrocarbon | Hexanes, Pentane, Heptane | Poor (<5 mg/mL) | Used as an anti-solvent for precipitation/crystallization. |

| Aqueous | Water, PBS Buffer | Insoluble | Biphasic reactions only. |

Technical Deep Dive: The "Why" Behind the Choice

The Trap: Protic Solvents

The 2-position trifluoromethyl group is strongly electron-withdrawing, activating the pyridine ring. While the 3,5-positions are brominated, the ring is sufficiently electron-deficient that nucleophilic solvents (alcohols) can attack, particularly at the 4 or 6 positions, or displace the halogens under basic conditions.

-

Mechanism: If you dissolve this compound in Methanol with a base (e.g.,

), you risk forming methoxy-substituted byproducts. -

Recommendation: Avoid alcohols unless the reaction specifically calls for them (e.g., solvolysis). For general synthesis, stick to aprotic solvents.

Organometallic Compatibility (Lithiation & Cross-Coupling)

For reactions involving Lithium-Halogen exchange (e.g., using n-BuLi to swap a Bromine for Lithium):

-

Do NOT use: DCM or Chloroform (Reacts violently with alkyl lithiums).

-

Do NOT use: Protic solvents (Quenches the lithiated species immediately).

-

USE: Anhydrous THF or Diethyl Ether. Note that the electron-withdrawing

group makes the resulting lithio-pyridine species less stable; maintain cryogenic temperatures (-78°C).

Visual Decision Support

Diagram 1: Solvent Selection Logic

This decision tree guides you through selecting the correct solvent based on your intended application.

Caption: Logic flow for selecting solvents based on chemical compatibility and application type.

Troubleshooting & FAQs

Scenario 1: "My compound precipitated when I added water to the reaction."

Diagnosis: This is expected behavior.[1] The lipophilicity of the

-

Do not attempt to redissolve with more water.

-

Add an organic solvent (DCM or Ethyl Acetate).

-

Perform a liquid-liquid extraction. The compound will partition into the organic layer.

-

Wash the organic layer with brine to remove trapped water/polar impurities.

Scenario 2: "I see a new peak in my LCMS at M+32."

Diagnosis: You likely used Methanol as a solvent in the presence of a base.

Root Cause: Nucleophilic attack by methoxide (

Scenario 3: "I cannot remove the solvent (DMSO/DMF) after the reaction."

Diagnosis: High boiling point solvents are difficult to evaporate without high heat, which might degrade this thermally sensitive halide. Protocol (Aqueous Wash):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Diethyl Ether (

). -

Wash the organic layer 3x with water (DMSO/DMF partitions into the water).

-

Wash 1x with Lithium Chloride (LiCl) solution (5%) to pull out remaining DMF.

-

Dry over

and concentrate.

Experimental Protocol: Recrystallization

If the compound contains non-polar impurities, recrystallization is the preferred purification method over chromatography to avoid halogen loss on active silica.

Solvent System: Ethanol/Water or Hexane/DCM.

-

Dissolution: Dissolve crude solid in the minimum amount of hot Ethanol (approx. 60°C).

-

Filtration: Filter hot if insoluble particles remain.

-

Nucleation: Allow the solution to cool slowly to room temperature.

-

Precipitation: If no crystals form, add water dropwise (Anti-solvent) until slight turbidity persists.

-

Harvest: Cool to 4°C, then filter the resulting solids.

Diagram 2: Purification Workflow